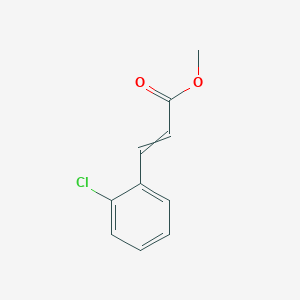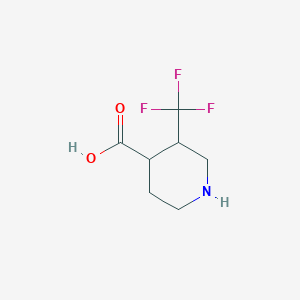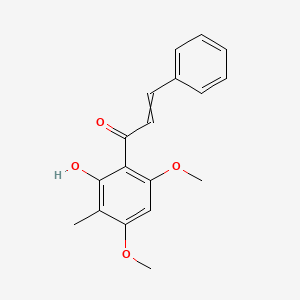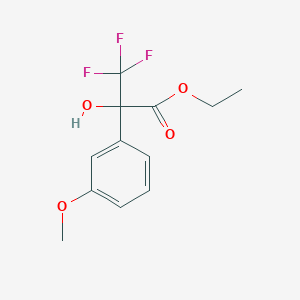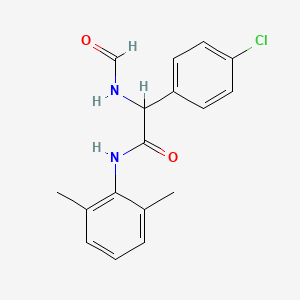![molecular formula C16H21F3N2O2 B15147777 Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate CAS No. 887590-20-7](/img/structure/B15147777.png)
Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Coupling with the Phenyl Group: The phenyl group can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Protection of the Carboxylate Group: The carboxylate group is often protected as a tert-butyl ester to prevent unwanted reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the azetidine ring, resulting in the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development. It is often used in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.
Medicine
In medicine, the compound is explored for its therapeutic potential. The presence of the trifluoromethyl group enhances its pharmacokinetic properties, such as metabolic stability and bioavailability. It is investigated for its potential to treat various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its binding affinity and selectivity for these targets. The compound can modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine ring structure but lacks the trifluoromethyl and phenyl groups.
tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate: This compound has a similar azetidine ring but features a cyanomethylidene group instead of the trifluoromethyl and phenyl groups.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group in place of the trifluoromethyl and phenyl groups.
Uniqueness
The uniqueness of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate lies in the combination of the trifluoromethyl group and the phenyl group attached to the azetidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous for drug development and other applications.
Properties
CAS No. |
887590-20-7 |
|---|---|
Molecular Formula |
C16H21F3N2O2 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(trifluoromethyl)anilino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-11(10-21)8-20-13-7-5-4-6-12(13)16(17,18)19/h4-7,11,20H,8-10H2,1-3H3 |
InChI Key |
IQMZEOCLIHRFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B15147702.png)
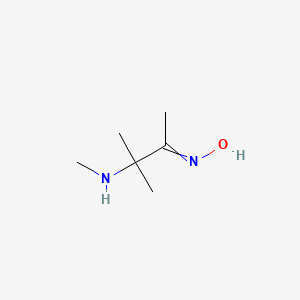
![6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone](/img/structure/B15147704.png)
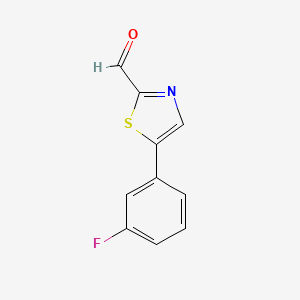
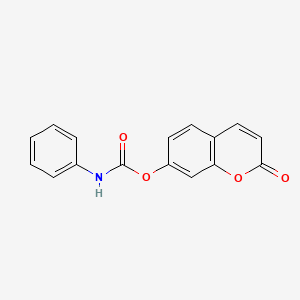
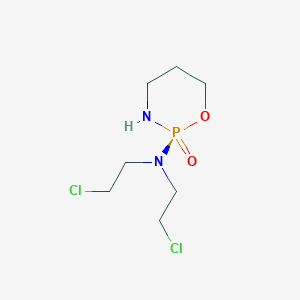
![3,5-Bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B15147733.png)
